molecular formula C6H3N3O2S B2867468 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol CAS No. 1753-78-2

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol

Cat. No. B2867468
CAS RN: 1753-78-2
M. Wt: 181.17
InChI Key: DXYKSAUWQLXGEV-UHFFFAOYSA-N
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Description

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a chemical compound with the molecular formula C6H3N3O2S and a molecular weight of 181.17 . It is also known by the synonym 2,1,3-Benzothiadiazol-5-ol, 4-nitroso- .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of this compound was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity, were not found in the available resources .

Scientific Research Applications

Synthesis and Medicinal Applications

The compound 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol and its derivatives have been explored in various scientific research areas, particularly focusing on synthetic methodologies and medicinal applications. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions showcases the compound's utility in accessing pharmacologically relevant derivatives. These derivatives have potential applications in biological, medicinal, and industrial fields due to their unique chemical structures and properties (Fülöpová et al., 2015).

Corrosion Inhibition

Another significant area of research involving derivatives of this compound is in the field of corrosion inhibition. Studies have indicated that certain 2,5-disubstituted 1,3,4-thiadiazoles, related to the chemical structure of interest, exhibit good inhibition properties for mild steel in corrosive environments. This underscores the potential of these compounds in developing effective corrosion inhibitors, which is crucial for protecting industrial materials and infrastructure (Bentiss et al., 2007).

Antimicrobial and Anti-leishmanial Activities

The antimicrobial and anti-leishmanial activities of thiadiazole derivatives have been thoroughly investigated, revealing the compound's potential in treating infectious diseases. For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showed promising anti-leishmanial activity against the promastigote form of Leishmania major. Such studies highlight the therapeutic potential of these compounds in addressing neglected tropical diseases (Tahghighi et al., 2012).

Solid-Phase Synthesis and Quality Control in Anticonvulsant Development

The solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are structurally related to this compound, demonstrates the compound's relevance in medicinal chemistry. These compounds, derived from polymer-supported α-amino acids, show promise as anticonvulsants. Additionally, quality control methods for these anticonvulsant candidates have been developed, indicating the rigorous assessment these compounds undergo during the drug development process (Sych et al., 2018).

properties

IUPAC Name

4-nitroso-2,1,3-benzothiadiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-4-2-1-3-5(6(4)7-11)9-12-8-3/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYKSAUWQLXGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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